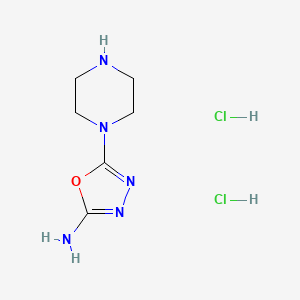

5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride

説明

5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride is a chemical compound with the molecular formula C6H11N5O.2HCl. It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring.

作用機序

Target of Action

The primary targets of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride, also known as EN300-26979414, are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions .

Mode of Action

EN300-26979414 interacts non-covalently with AChE and BChE . It blocks the entry into the enzyme gorge and the catalytic site, respectively . This interaction inhibits the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft .

Biochemical Pathways

The action of EN300-26979414 affects the cholinergic pathway . By inhibiting AChE and BChE, it prevents the hydrolysis of acetylcholine, leading to prolonged neurotransmitter action at the synapse . The downstream effects include enhanced muscle movement, pain responses, and cognitive functions .

Pharmacokinetics

Based on the general properties of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may have promising anti-proliferative effects against certain cancer cells . More research is needed to determine the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability .

Result of Action

The molecular and cellular effects of EN300-26979414’s action primarily involve the modulation of cholinergic neurotransmission . By inhibiting AChE and BChE, the compound increases the availability of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . This can lead to improved muscle movement, pain responses, and cognitive functions .

生化学分析

Biochemical Properties

The compound 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride has been found to induce the mRNA expression of the GPBAR1 target gene pro-glucagon and show high selectivity over other bile acid receptors .

Cellular Effects

The enzyme inactivation induced by various inhibitors leads to acetylcholine accumulation, hyperstimulation of nicotinic and muscarinic receptors, and disruption of neurotransmission . Uncontrolled acetylcholine can lead to a massive disturbance in the cholinergic system, respiratory arrest, and death .

Molecular Mechanism

According to molecular docking, the compounds interact non-covalently with AChE and BChE and block entry into the enzyme gorge and catalytic site, respectively .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are not well-documented. The synthesis process of similar compounds involves extensive hydrogen-bonding interactions .

Metabolic Pathways

The metabolic pathways of this compound are not well-documented. Similar compounds have been found to undergo hydroxylation and then conjugation with sulfate .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine typically involves the cyclization of semicarbazides or thiosemicarbazides using dehydrating agents such as phosphorus oxychloride (POCl3). The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .

化学反応の分析

Types of Reactions

5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with increased hydrogen content .

科学的研究の応用

Chemical Properties and Mechanism of Action

5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine; dihydrochloride has the molecular formula . It is characterized by its oxadiazole ring structure, which contributes to its biological activity. The compound primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), inhibiting these enzymes and affecting cholinergic neurotransmission. This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases like Alzheimer's disease.

Medicinal Chemistry

Anticholinesterase Activity:

Research indicates that compounds similar to 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine exhibit significant inhibition of AChE and BChE. For instance, studies have shown that derivatives of oxadiazoles can have lower IC50 values than established drugs like rivastigmine, making them promising candidates for treating cognitive disorders .

Antimicrobial Properties:

The compound has been evaluated for its antimicrobial activity. In vitro studies demonstrated that piperazinomethyl derivatives exhibited enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria compared to their arylaminomethyl counterparts. This suggests a potential for developing new antibacterial agents from this scaffold .

Biological Research

Cancer Therapy:

Emerging evidence suggests that 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine may possess anti-proliferative properties against certain cancer cell lines. The modulation of cholinergic pathways could play a role in inhibiting cancer cell growth and proliferation .

Neuropharmacology:

Due to its action on cholinergic systems, this compound is being investigated for its neuroprotective effects. The ability to enhance acetylcholine levels by inhibiting AChE could provide therapeutic benefits in neurodegenerative conditions.

| Compound Name | Target Enzyme | IC50 (µM) | Activity Type |

|---|---|---|---|

| N-dodecyl derivative | AChE | 12.8 | Inhibitor |

| Piperazinomethyl derivative | BChE | 53.1 | Inhibitor |

| Rivastigmine | AChE | <40 | Established drug |

| Piperazinomethyl derivatives (5c, 5d) | Gram-negative bacteria | Varies | Antibacterial |

Table 2: Synthesis and Characterization of Related Compounds

| Synthesis Method | Yield (%) | Characterization Techniques |

|---|---|---|

| Hydrazinolysis followed by cyclization | 67–98 | NMR, IR spectroscopy |

| Mannich reaction with piperazines | Moderate | HPLC, LC-MS |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial properties of piperazinomethyl derivatives showed a significant increase in activity against various bacterial strains when compared to traditional antibiotics. The study highlighted the importance of lipophilicity in enhancing antimicrobial effectiveness .

Case Study 2: Neuropharmacological Potential

Research focusing on the neuroprotective effects of oxadiazole derivatives demonstrated that these compounds could effectively increase acetylcholine levels in neuronal cultures. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .

類似化合物との比較

Similar Compounds

- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate

- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole

- 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine

Uniqueness

5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine is unique due to its piperazine moiety, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other oxadiazole derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications .

生物活性

5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine; dihydrochloride is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine; dihydrochloride involves several steps. Typically, it starts with the formation of the oxadiazole ring through cyclization reactions involving piperazine derivatives and appropriate carboxylic acids or amines. The final product is obtained as a dihydrochloride salt to enhance its solubility in aqueous solutions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine. For instance:

- Cytotoxicity : Compounds related to 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine have shown significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). In vitro tests indicated that these compounds induce apoptosis in a dose-dependent manner, with IC50 values often in the sub-micromolar range .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | <10 | Induction of apoptosis via p53 activation |

| U937 | <15 | Caspase activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against various bacterial strains and fungi:

- Antibacterial Effects : Studies indicated that 5-Piperazin-1-yl derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested .

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes:

- Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown moderate inhibition of AChE with IC50 values ranging from 12.8 to 99.2 µM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have been conducted to explore the pharmacological profiles of oxadiazole derivatives:

- Study on Cancer Cell Lines : A recent study showed that a series of oxadiazole derivatives were tested against multiple cancer cell lines. The results indicated that compounds with piperazine substitutions exhibited enhanced cytotoxicity compared to those without.

- Enzyme Activity Assays : In another study focusing on enzyme inhibition, derivatives were screened for their ability to inhibit AChE and butyrylcholinesterase (BChE). The most potent inhibitors were identified and further analyzed for their reversibility and type of inhibition.

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction between 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amines and target proteins:

Key Findings:

- Strong hydrophobic interactions were observed between the aromatic rings of the oxadiazole derivatives and amino acid residues in target proteins.

特性

IUPAC Name |

5-piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O.2ClH/c7-5-9-10-6(12-5)11-3-1-8-2-4-11;;/h8H,1-4H2,(H2,7,9);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBSABUAIHJDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(O2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2460749-69-1 | |

| Record name | 5-(piperazin-1-yl)-1,3,4-oxadiazol-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。